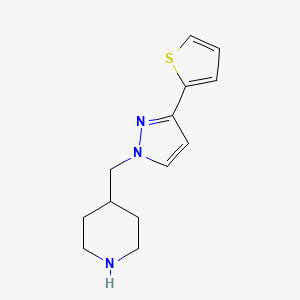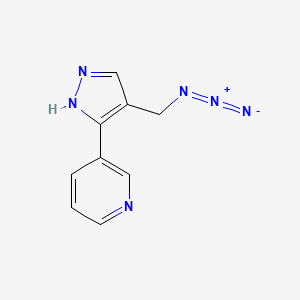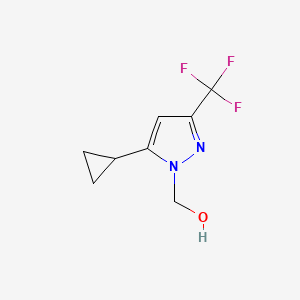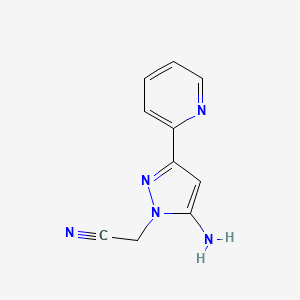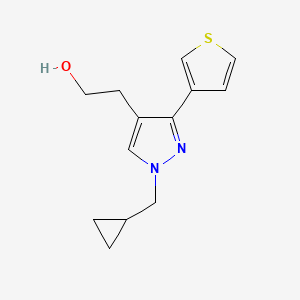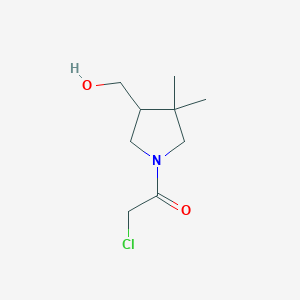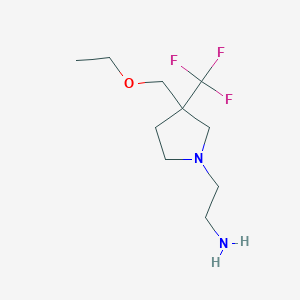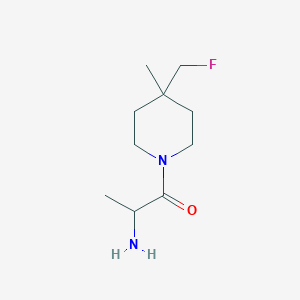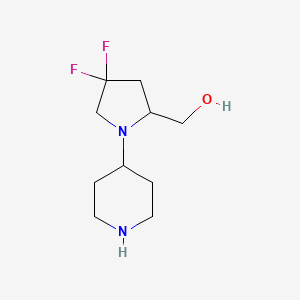
(4,4-Difluoro-1-(piperidin-4-yl)pyrrolidin-2-yl)methanol
Übersicht
Beschreibung
The compound “(4,4-Difluoro-1-(piperidin-4-yl)pyrrolidin-2-yl)methanol” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For example, a synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using techniques such as NMR spectroscopy. For example, a related compound was analyzed using 1H and 13C NMR, revealing specific chemical shifts for the different types of hydrogen and carbon atoms in the molecule .Wissenschaftliche Forschungsanwendungen
Synthesis and Evaluation as Dipeptidyl Peptidase IV Inhibitors
A series of 4-substituted proline amides, structurally related to the compound , was synthesized and evaluated as inhibitors of dipeptidyl peptidase IV (DPP-IV) for the treatment of type 2 diabetes. One particular derivative showed potent inhibition with high oral bioavailability, low plasma protein binding, and was selected for development as a potential new treatment for type 2 diabetes (Ammirati et al., 2009).
Crystallography and Structural Characterization
The synthesis and crystal structure of various compounds, including "[1-(Toluene-4-Sulfonyl)-Piperidin-4-yl]-Methanol" and other derivatives, have been explored to understand their molecular and crystal structures. These studies involve X-ray crystallography to reveal molecular conformations, such as the chair conformation of the piperidine ring, and to analyze inter- and intramolecular hydrogen bonds (Girish et al., 2008).
Novel Synthesis Approaches
Research on synthesizing new compounds, such as 2-amino-4-(4methoxyphenyl)-6-(piperidin-1-yl)-3,5-dicarbonitrile pyridine, showcases innovative approaches to chemical synthesis. These methods utilize starting materials like malononitrile, 4-methoxybenzaldehyde, and piperidine in methanol for one-pot reactions, highlighting efficient synthesis techniques for novel compounds (Feng, 2011).
Antimicrobial Activity of Derivatives
Investigations into the antimicrobial activity of 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives reveal potential applications in combating pathogenic bacterial and fungal strains. Such research underlines the relevance of these compounds in the development of new antimicrobial agents (Mallesha & Mohana, 2014).
Computational and Theoretical Studies
Theoretical calculations and density functional theory (DFT) studies, including thermal, optical, etching, and structural analysis, provide insights into the physical and chemical properties of these compounds. These studies support the experimental findings and help in understanding the molecular behavior, stability, and reactivity of these molecules (Karthik et al., 2021).
Wirkmechanismus
Target of Action
Similar compounds have been evaluated as inhibitors of dipeptidyl peptidase iv . This enzyme plays a significant role in glucose metabolism, making it a potential target for the treatment of type 2 diabetes .
Mode of Action
If it acts similarly to related compounds, it may inhibit the activity of its target enzyme, leading to changes in glucose metabolism .
Biochemical Pathways
If it acts as an inhibitor of dipeptidyl peptidase iv, it could affect the incretin system, which regulates insulin secretion in response to meals .
Pharmacokinetics
A related compound has been reported to have high oral bioavailability in preclinical species and low plasma protein binding , suggesting that (4,4-Difluoro-1-(piperidin-4-yl)pyrrolidin-2-yl)methanol may have similar properties.
Result of Action
If it acts as an inhibitor of dipeptidyl peptidase iv, it could potentially increase insulin secretion and decrease blood glucose levels .
Eigenschaften
IUPAC Name |
(4,4-difluoro-1-piperidin-4-ylpyrrolidin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18F2N2O/c11-10(12)5-9(6-15)14(7-10)8-1-3-13-4-2-8/h8-9,13,15H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQDDYMGDTKOVRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2CC(CC2CO)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4,4-Difluoro-1-(piperidin-4-yl)pyrrolidin-2-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





